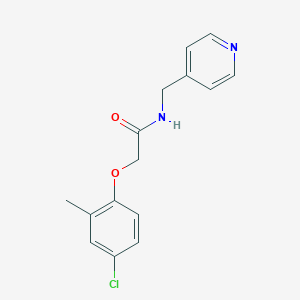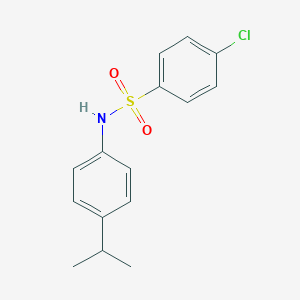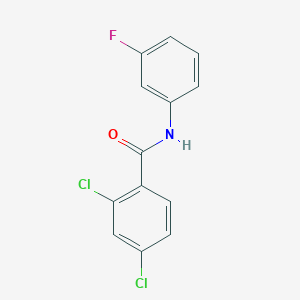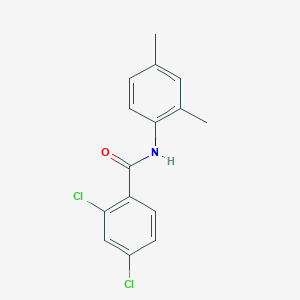![molecular formula C17H14N4O4 B270787 N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, also known as HPIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxamide family and is known for its unique chemical properties, which make it an ideal candidate for various research applications.
Wirkmechanismus
The mechanism of action of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is not yet fully understood. However, studies have shown that N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide can inhibit the activity of certain enzymes that are involved in cancer cell growth. N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in lab experiments is its potent anti-cancer properties. N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been shown to inhibit the growth of various cancer cells, making it an ideal candidate for cancer research. However, one of the limitations of using N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research involving N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide. One potential direction is to further study the mechanism of action of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, in order to better understand how it inhibits cancer cell growth. Another potential direction is to explore the potential applications of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various cancer cells. While the synthesis process of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is complex, its unique chemical properties make it an ideal candidate for various research applications. There are several future directions for research involving N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, and further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Synthesemethoden
The synthesis of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is a complex process that involves several steps. The most common method for synthesizing N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide involves the reaction of 4-hydroxybenzohydrazide with 1-methylindole-2,3-dione in the presence of a base. This reaction results in the formation of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide as a yellow solid.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is in the field of cancer research. Studies have shown that N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has potent anti-cancer properties and can inhibit the growth of various cancer cells.
Eigenschaften
Produktname |
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide |
|---|---|
Molekularformel |
C17H14N4O4 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-N//'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide |
InChI |
InChI=1S/C17H14N4O4/c1-21-13-5-3-2-4-12(13)14(17(21)25)19-20-16(24)15(23)18-10-6-8-11(22)9-7-10/h2-9,22H,1H3,(H,18,23)(H,20,24)/b19-14+ |
InChI-Schlüssel |
QXXRYGMOWORUBO-XMHGGMMESA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2/C(=N\NC(=O)C(=O)NC3=CC=C(C=C3)O)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

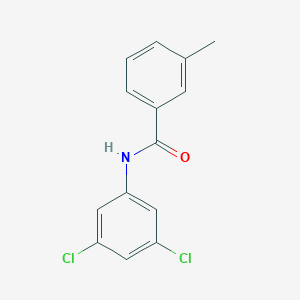

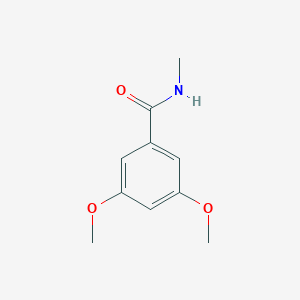
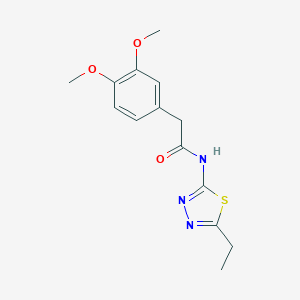
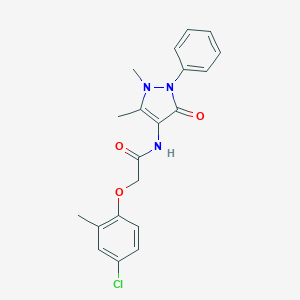
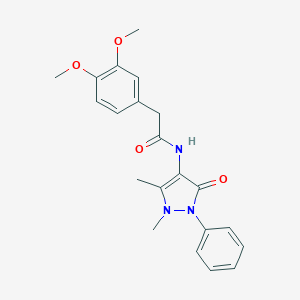
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
